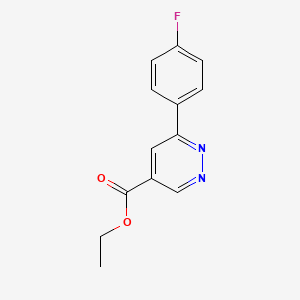
6-(4-氟苯基)哒嗪-4-羧酸乙酯
描述
Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate, also known as 4-Fluoropyridazine-4-carboxylic acid ethyl ester, is a synthetic compound that has been used in the development of a wide range of scientific applications. It is a useful building block in the synthesis of complex organic molecules and has been used in the development of new pharmaceuticals, agrochemicals, and materials.
科学研究应用
合成和化学性质
6-(4-氟苯基)哒嗪-4-羧酸乙酯是一种化学化合物,已用于各种合成和化学研究。研究表明了其在合成新型化合物(包括抗菌剂和除草剂)中的多功能性,以及其在开发新的合成方法中的作用。
抗菌评价:Farag、Kheder 和 Mabkhot (2008) 的一项研究探索了在合成具有潜在抗菌应用的新型哒嗪衍生物中使用 6-甲基-2-氧代-4-苯基-1,2-二氢嘧啶-5-羧酸乙酯。这项研究突出了该化合物在生成具有生物活性的分子中的用途 (Farag, Kheder, & Mabkhot, 2008).
除草活性:Xu 等人 (2008) 以 2-(3-三氟甲基苯基)乙酸乙酯为起始原料,合成了新型的 3-N-取代氨基-6-甲基-4-(3-三氟甲基苯基)哒嗪衍生物,证明了该化合物在开发对各种植物具有显着活性的新型除草剂方面的潜力 (Xu et al., 2008).
化学合成:Heinisch (1973) 的研究涉及通过各种化学反应从其乙酯制备哒嗪-4-羧酸,展示了该化合物在合成化学和开发新化学实体中的相关性 (Heinisch, 1973).
分子相互作用和晶体结构分析
- 超分子聚集:Suresh 等人 (2007) 对 4-羟基-2,6-二苯基-5-(苯硫基)吡啶-3-羧酸乙酯及其衍生物的晶体结构的研究表明,此类化合物如何通过各种分子间相互作用形成超分子聚集体。这项研究提供了对哒嗪衍生物的结构和电子性质的见解 (Suresh et al., 2007).
新型合成途径的开发
- 杂环合成:Mohareb 等人 (2004) 研究了 α-(3-氨基甲酰基-4,5,6,7-四氢苯并[b]噻吩-2-基腙)乙酸乙酯对活性亚甲基试剂反应生成吡喃、吡啶和哒嗪衍生物的反应性,表明此类化合物在杂环化学中的潜力 (Mohareb et al., 2004).
作用机制
The mode of action of pyridazine derivatives can vary greatly depending on their specific structure and the functional groups they contain. Some pyridazine derivatives have been shown to inhibit certain enzymes, interact with various receptors, or interfere with critical biochemical pathways .
The pharmacokinetics of pyridazine derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely and are influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The action environment, including factors like pH, temperature, and the presence of other substances, can influence the stability, efficacy, and action of pyridazine derivatives .
生化分析
Biochemical Properties
Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyridazine derivatives, including Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate, have been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their biochemical functions .
Cellular Effects
Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine derivatives have demonstrated neuroprotective and anti-neuroinflammatory activities by modulating the expression of inflammatory cytokines and reducing oxidative stress in neuronal cells . These effects are crucial for the potential therapeutic applications of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate in treating neurodegenerative diseases and other conditions .
Molecular Mechanism
The molecular mechanism of action of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, pyridazine derivatives have been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines . Additionally, molecular docking studies have revealed favorable interactions between Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate and active residues of target proteins, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate can change over time. Studies have shown that this compound exhibits stability under various conditions, but it may undergo degradation over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate can maintain its biological activity over time
Dosage Effects in Animal Models
The effects of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate vary with different dosages in animal models. At lower doses, this compound has shown therapeutic benefits, such as anti-inflammatory and neuroprotective effects . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, pyridazine derivatives have been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, thereby affecting the overall metabolic balance within cells . Understanding these metabolic pathways is crucial for developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain tissues, leading to localized effects. For instance, pyridazine derivatives have been observed to preferentially accumulate in the brain, where they exert their neuroprotective and anti-inflammatory activities . The distribution pattern of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate is essential for understanding its therapeutic potential and safety profile.
Subcellular Localization
Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, pyridazine derivatives have been shown to localize within the endoplasmic reticulum and mitochondria, where they modulate cellular stress responses and energy metabolism . Understanding the subcellular localization of Ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate is crucial for elucidating its mechanism of action and therapeutic potential.
属性
IUPAC Name |
ethyl 6-(4-fluorophenyl)pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-2-18-13(17)10-7-12(16-15-8-10)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQQVXCSNQNOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



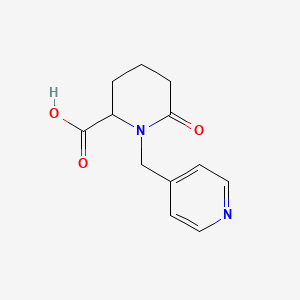
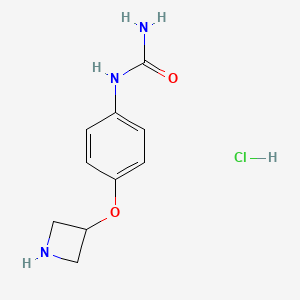
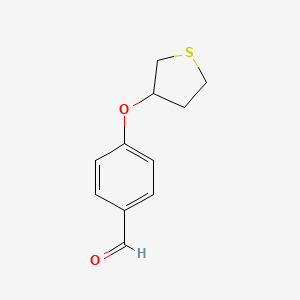

![(E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1491835.png)
![2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1491837.png)
![5-glycyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491839.png)
![2-ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491840.png)
![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-ol](/img/structure/B1491841.png)
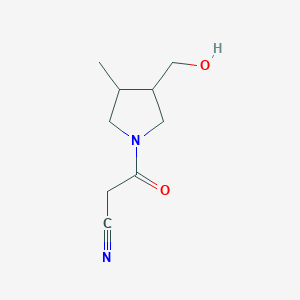
![2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one](/img/structure/B1491845.png)
![3-(6-Chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491847.png)
![3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1491849.png)
![(6-(2-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1491850.png)